molecular formula C8H10BrNO B1278402 3-Bromo-5-isopropoxypyridine CAS No. 212332-40-6

3-Bromo-5-isopropoxypyridine

Cat. No. B1278402
M. Wt: 216.07 g/mol
InChI Key: ASEHPOZWQJRWAD-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-isopropoxypyridine" is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis. These compounds, including 2-bromo-6-isocyanopyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and others, exhibit a range of reactivities and can be used to synthesize complex molecules with potential biological activities .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through different methods. For instance, 2-bromo-6-isocyanopyridine is highlighted for its stability and synthetic efficiency, making it a suitable reagent for multicomponent chemistry . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves regioselective substitution reactions and has been used to create antagonists for dopamine and serotonin receptors . These methods demonstrate the versatility of brominated pyridines in synthesizing biologically active compounds.

Molecular Structure Analysis

The molecular structure and electronic properties of brominated pyridines have been studied using various spectroscopic and computational methods. For example, quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provide insights into its molecular geometry, vibrational frequencies, and electronic characteristics . Such analyses are crucial for understanding the reactivity and potential applications of these compounds in fields like non-linear optics (NLO) and as inhibitors for specific proteins .

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions. The reactivity of bromine atoms in these compounds is significant for further functionalization. For instance, 3,5-dibromopyridine can be converted into 3-acetylamino-5-ethoxypyridine through nucleophilic substitution and acetylation reactions . Additionally, the amination of bromo-derivatives of pyridines has been studied, revealing potential intermediates and byproducts that inform the understanding of reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structures. For example, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been studied for different temperatures, providing valuable information for practical applications . The luminescence behaviors of lanthanide complexes with brominated pyridines have also been characterized, indicating their potential use in luminescent materials .

Scientific Research Applications

Halogen Migration in Derivatives

  • Migration of Halogen Atoms : Research on halogen derivatives of pyridines, including 3-bromo-5-isopropoxypyridine, reveals interesting patterns in the migration of halogen atoms. This migration can lead to various structural transformations, contributing to the synthesis of diverse compounds (Hertog & Schogt, 2010).

Synthesis of Antiviral Compounds

  • Synthesis and Antiviral Activity : Derivatives of 3-bromo-5-isopropoxypyridine have been studied for their potential in synthesizing antiviral compounds, particularly in the context of uridine analogues (Shealy, O'dell, Shannon & Arnett, 1983).

Halogen-rich Intermediates in Medicinal Chemistry

  • Halogen-rich Intermediates for Pyridine Synthesis : The compound is a valuable building block in medicinal chemistry, especially for creating pentasubstituted pyridines with desired functionalities (Wu, Porter, Frennesson & Saulnier, 2022).

Amination Reactions

  • Amination of Bromo-Derivatives : 3-bromo-5-isopropoxypyridine is involved in complex amination reactions, leading to the formation of various pyridine compounds. These reactions can involve intermediates such as pyridynes (Pieterse & Hertog, 2010).

Synthesis of Metal-complexing Molecular Rods

  • Preparation for Metal-complexing Molecular Rods : The brominated derivatives of pyridines, including 3-bromo-5-isopropoxypyridine, are utilized in the synthesis of metal-complexing molecular rods, which have applications in various fields of chemistry (Schwab, Fleischer & Michl, 2002).

Safety And Hazards

The safety information available indicates that 3-Bromo-5-isopropoxypyridine is potentially dangerous. It has been assigned the hazard statements H227, H302, H311+H331, H315, H319, and H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHPOZWQJRWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442096
Record name 3-bromo-5-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropoxypyridine

CAS RN

212332-40-6
Record name 3-bromo-5-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(propan-2-yloxy)pyridine
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2-propanol (30 mL) was added to potassium (2.4 g, 61.4 mmol) at 0° C., and the mixture was stirred at 0° C. for 30 min. To the resulting solution was added 3,5-dibromopyridine (4.74 g, 20.0 mmol) and copper powder (250 mg, 3.9 mmol). The mixture was heated under reflux under a nitrogen atmosphere for 70 h. Upon cooling to ambient temperature, the mixture was concentrated under high vacuum to a solid, which was diluted with water (200 mL) and extracted with diethyl ether (3×150 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a dark-brown oil (3.71 g). Purification by column chromatography on silica gel, eluting with 10→20% (v/v) diethyl ether in benzene afforded 1.38 g (31.9%) of 3-bromo-5-isopropoxypyridine as a volatile, colorless oil.
Quantity
4.74 g
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250 mg
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2.4 g
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30 mL
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Synthesis routes and methods II

Procedure details

The title compound was synthesized in a similar manner as described for Stage 29.1.1 using 3-bromo-5-hydroxypyridine (Aldrich, Buchs, Switzerland) and isopropanol (Merck, Dietikon, Switzerland) to give the title compound as a colorless oil. (HPLC: tR 2.92 min (Method A); M+H=216, 218 MS-ES).
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Synthesis routes and methods III

Procedure details

Potassium metal (6.59 g, 168.84 mmol) was dissolved in dry 2-propanol (60.0 mL) under nitrogen. The resulting potassium isopropoxide was heated with 3,5-dibromopyridine (20.00 g, 84.42 mmol) and copper powder (1 g, 5% by weight of 3,5-dibromopyridine) at 140° C. in a sealed glass tube for 14 h. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether (4×200 mL). The combined ether extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product obtained was purified by column chromatography over aluminum oxide, eluting with ethyl acetate-hexane (1:9, v/v). Selected fractions were combined and concentrated by rotary evaporation, producing a pale-yellow oil (12.99 g, 71.2%).
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6.59 g
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60 mL
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20 g
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1 g
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Yield
71.2%

Synthesis routes and methods IV

Procedure details

A slurry of 5-amino-3-bromopyridine (1.29 g, 7.46 mmol) in 6M HCl solution (5 mL) was stirred 30 min at ambient temperature. The mixture was concentrated under high vacuum, and the residue was vacuum dried for 15 h at 50° C., affording a tan solid. The solid was slurried in 2-propanol (25 mL), and treated with isoamyl nitrite (1.70 g, 15.00 mmol). The mixture was stirred and heated under reflux for 1.5 h. The solution was concentrated by rotary evaporation, and the residue was partitioned between diethyl ether and 1M NaOH solution. The aqueous layer was separated and extracted with ether. The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation producing an orange oil (2.03 g). The oil was purified by vacuum distillation, collecting the fraction with bp 105-115° C. at 9 mm Hg. The distilled product was further purified by column chromatography on silica gel, eluting with 10-20% (v/v) diethyl ether in hexane. Selected fractions, based upon TLC analysis (Rf 0.40 in hexane-ether, (4:1, v/v)) were combined and concentrated by rotary evaporation to give 566.0 mg (35.2%) of a clear, colorless oil.
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1.29 g
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reactant
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5 mL
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1.7 g
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25 mL
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Synthesis routes and methods V

Procedure details

In one embodiment, the (E)-metanicotine-type compounds possess a branched side chain, such as (4E)-N-methyl-5-(5-isopropoxy-3-pyridinyl)-4-penten-2-amine. By using one synthetic approach, the latter compound can be synthesized in a convergent manner, in which the side chain, N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine is coupled with the 3-substituted 5-halo-substituted pyridine, 5-bromo-3-isopropoxypyridine, under Heck reaction conditions, followed by removal of the tert-butoxycarbonyl protecting group. Typically, the types of procedures set forth in W. C. Frank et al., J. Org. Chem. 43:2947 (1978) and N. J. Malek et al., J. Org. Chem. 47:5395 (1982) involving a palladium-catalyzed coupling of an olefin and an aromatic halide are used. The required N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine can be synthesized as follows: (i) commercially available 4-penten-2-ol (Aldrich Chemical Company, Lancaster Synthesis Inc.) can be treated with p-toluenesulfonyl chloride in pyridine to yield 4-penten-2-ol p-toluenesulfonate, previously described by T. Michel, et al., Liebigs Ann. 11: 1811 (1996); (ii) the resulting tosylate can be heated with excess methylamine to yield N-methyl-4-penten-2-amine; (iii) the resulting amine, such as previously mentioned by A. Viola et al., J. Chem. Soc., Chem. Commun. 21: 1429 (1984), can be allowed to react with 1.2 molar equivalents of di-tert-butyl dicarbonate in dry tetrahydrofuran to yield the side chain, N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine. The halo-substituted pyridine (e.g., 5-bromo-3-isopropoxypyridine), can be synthesized by at least two different routes. In one preparation, 3,5-dibromopyridine is heated at 140° C. for 14 hours with 2 molar equivalents of potassium isopropoxide in dry isopropanol in the presence of copper powder (5%, w/w of the 3,5-dibromopyridine) in a sealed glass tube to yield 5-bromo-3-isopropoxypyridine. A second preparation of 5-bromo-3-isopropoxypyridine from 5-bromonicotinic acid can be performed as follows: (i) 5-Bromonicotinic acid is converted to 5-bromonicotinamide by treatment with thionyl chloride, followed by reaction of the intermediate acid chloride with aqueous ammonia. (ii) The resulting 5-bromonicotinamide, previously described by C. V. Greco et al., J. Heterocyclic Chem. 7(4):761 (1970), is subjected to Hofmann degradation by treatment with sodium hydroxide and a 70% solution of calcium hypochlorite. (iii) The resulting 3-amino-5-bromopyridine, previously described by C. V. Greco et al., J. Heterocyclic Chem. 7(4): 761 (1970), can be converted to 5-bromo-3-isopropoxypyridine by diazotization with isoamyl nitrite under acidic conditions, followed by treatment of the intermediate diazonium salt with isopropanol to yield 5-bromo-3-isopropoxypyridine. The palladium-catalyzed coupling of 5-bromo-3-isopropoxypyridine and N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine is carried out in acetonitrile-triethylamine (2:1, v,v) using a catalyst consisting of 1 mole % palladium(II) acetate and 4 mole % tri-o-tolylphosphine. The reaction can be carried out by heating the components at 80° C. for 20 hours to yield (4E)-N-methyl-N-(tert-butoxycarbonyl)-5-(5-isopropoxy-3-pyridinyl)-4-penten-2-amine. Removal of the tert-butoxycarbonyl protecting group can be accomplished by treatment with 30 molar equivalents of trifluoroacetic acid in anisole at 0° C. to afford (4E)-N-methyl-5-(5-isopropoxy-3-pyridinyl)-4-penten-2-amine. A variety of N-methyl-5-(5-alkoxy or 5-aryloxy-3-pyridinyl)-4-penten-2-amines are available from 3,5-dibromopyridine using this type of technology (i.e., treatment with sodium or potassium alkoxides or aryloxides and subsequent Heck coupling and deprotection).
[Compound]
Name
halo-substituted pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SR Breining, M Melvin, BS Bhatti, GD Byrd… - Journal of Medicinal …, 2012 - ACS Publications
The potential for nicotinic ligands with affinity for the α4β2 or α7 subtypes to treat such diverse diseases as nicotine addiction, neuropathic pain, and neurodegenerative and cognitive …
Number of citations: 15 pubs.acs.org
GJ Gatto, GA Bohme, WS Caldwell… - CNS drug …, 2004 - Wiley Online Library
… The palladium-catalyzed coupling (Pd(OAc)2, P(o-tol)3, Et3N, DMF) (Heck reaction) of 3-bromo-5-isopropoxypyridine and (S)-N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine, …
Number of citations: 128 onlinelibrary.wiley.com
RT Owen, N Serradell, E Rosa - Drugs of the Future, 2008 - access.portico.org
… The reaction of 3,5-dibromopyridine (I) with potassium isopropoxide (II) and powdered Cu in isopropanol at 140 C gives 3-bromo-5-isopropoxypyridine (III), which is condensed with 4-…
Number of citations: 8 access.portico.org
NA α4β2 Agonist - Drugs of the Future, 2008
Number of citations: 0

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